molecular formula C15H25NO B5685657 N-2-adamantyl-2,2-dimethylpropanamide

N-2-adamantyl-2,2-dimethylpropanamide

Cat. No. B5685657
M. Wt: 235.36 g/mol
InChI Key: SLRWECGOKGKXRS-UHFFFAOYSA-N
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Description

"N-2-adamantyl-2,2-dimethylpropanamide" is a chemical compound that has been studied in various contexts for its unique structural and chemical properties. The compound is part of the adamantane family, which is known for its rigid, cage-like structure. This structure imparts distinctive physical and chemical characteristics to its derivatives.

Synthesis Analysis

The synthesis of adamantyl derivatives often involves complex reactions, including halogenated hydrocarbon amination, as seen in the synthesis of related compounds. For instance, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide involved a halogenated hydrocarbon amination reaction, showcasing the complexity and specificity required in synthesizing adamantyl-based compounds (Bai et al., 2012).

Molecular Structure Analysis

Adamantyl-based compounds are noted for their three-dimensional structures, which can be efficiently studied through X-ray diffraction. These structures often demonstrate significant steric effects due to the adamantane cage. For example, adamantane-based ester derivatives have been synthesized and analyzed for their three-dimensional structures, revealing efficient building blocks for synthesizing 2-oxopropyl benzoate derivatives (C. S. Chidan Kumar et al., 2015).

Chemical Reactions and Properties

Adamantyl derivatives participate in a variety of chemical reactions, demonstrating their reactivity and potential for further chemical modification. For instance, the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide from 1-methyl-2-carboxaldehyde and its use as a synthon for reductive amination reactions highlights the chemical versatility of adamantyl derivatives (Lionel Cheruzel et al., 2011).

Physical Properties Analysis

The physical properties of adamantyl derivatives, such as enthalpies of combustion, vapour pressures, and enthalpies of sublimation, have been extensively studied. These properties are influenced by the structural effects of the adamantyl group, as seen in the thermochemical properties study of various carbonyl compounds, including adamantyl derivatives (J. Abboud et al., 1989).

Future Directions

Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Therefore, “N-2-adamantyl-2,2-dimethylpropanamide” and similar compounds may have potential for future research and applications.

properties

IUPAC Name

N-(2-adamantyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-15(2,3)14(17)16-13-11-5-9-4-10(7-11)8-12(13)6-9/h9-13H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRWECGOKGKXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide

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